

Technical Monograph: 4-Chlorophenylguanidine Carbonate

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Compound of Interest

Compound Name:	4-Chlorophenylguanidine carbonate
CAS No.:	61705-88-2
Cat. No.:	B1585702

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Chemical Intermediates & API Synthesis Guide

Executive Summary

4-Chlorophenylguanidine Carbonate is a specialized organic intermediate primarily utilized in the synthesis of veterinary pharmaceuticals, most notably Robenidine Hydrochloride, a broad-spectrum anticoccidial agent. While often handled as a nitrate or hydrochloride salt in academic settings, the carbonate form represents a critical industrial variation designed for improved storage stability, reduced hygroscopicity, and controlled pH modulation during subsequent condensation reactions.

This guide details the physicochemical profile, synthesis logic, and quality control protocols for this compound, bridging the gap between raw material handling and API (Active Pharmaceutical Ingredient) production.

Part 1: Chemical Identity & Physicochemical Profile

The compound is the carbonate salt of 1-(4-chlorophenyl)guanidine. Unlike the free base, which can be unstable, or the hydrochloride, which is highly acidic, the carbonate offers a stoichiometric balance that facilitates cleaner nucleophilic attacks in downstream applications.

Table 1: Physicochemical Specifications

Property	Specification / Description
Chemical Name	1-(4-Chlorophenyl)guanidine Carbonate
Parent Base CAS	2958-36-3 (Free Base)
Molecular Formula	(C ₇ H ₈ ClN ₃) ₂ · H ₂ CO ₃ (Typical stoichiometry)
Appearance	White to off-white crystalline powder
Solubility	Soluble in dilute acids; sparingly soluble in water; soluble in hot ethanol.
Melting Point	145°C – 148°C (Decomposes)
pKa (Base)	~12.5 (Guanidino group is highly basic)
Key Impurities	4-Chloroaniline (Starting material), Dicyandiamide

Part 2: Synthetic Routes & Process Chemistry

The Nucleophilic Addition Protocol

The industrial synthesis of 4-Chlorophenylguanidine relies on the nucleophilic addition of 4-chloroaniline to cyanamide. This reaction requires careful pH control to prevent the dimerization of cyanamide into dicyandiamide.

Reaction Logic

- Protonation: The aniline is weak; the cyanamide carbon is electrophilic. Acid catalysis is required to activate the cyanamide or protonate the leaving group, but too much acid protonates the aniline, deactivating it.
- Carbonation: Post-reaction, the addition of Sodium Carbonate (

) serves two purposes: it neutralizes the mineral acid used in catalysis and precipitates the guanidine as the insoluble carbonate salt, effectively purifying it from water-soluble impurities.

Experimental Protocol: Synthesis of 4-Chlorophenylguanidine Carbonate

Note: This protocol assumes a standard laboratory scale (0.1 mol).

Reagents:

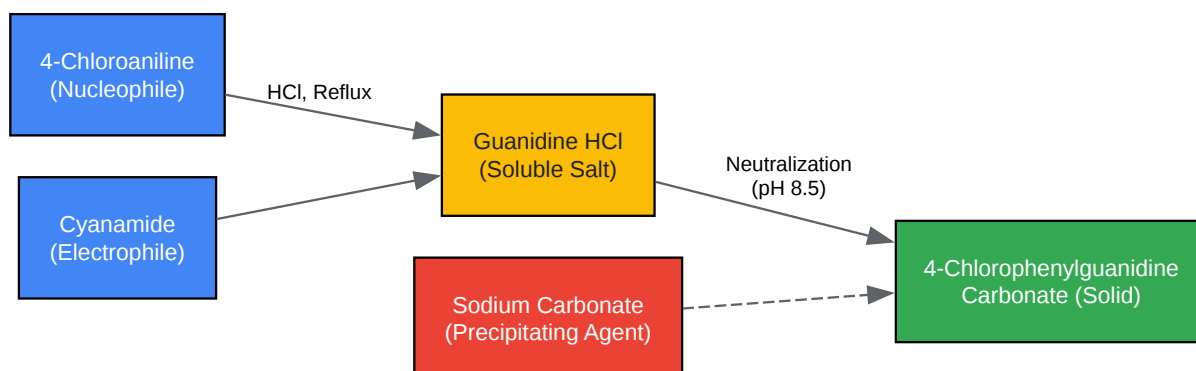
- 4-Chloroaniline (12.75 g)
- Cyanamide (50% aq. solution, 10 mL)
- Hydrochloric acid (37%)
- Sodium Carbonate (sat. solution)

Step-by-Step Methodology:

- **Dissolution:** In a 250mL round-bottom flask, dissolve 4-chloroaniline in 50mL hot water containing 8.5mL concentrated HCl. Causality: HCl forms the aniline hydrochloride salt, increasing solubility in water.
- **Addition:** Dropwise add the Cyanamide solution at 80°C.
- **Reflux:** Heat to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
- **Cooling & Precipitation:** Cool the reaction mixture to 10°C. Slowly add saturated Sodium Carbonate solution until pH reaches ~8.5–9.0.
 - **Observation:** A white precipitate (the Carbonate salt) will form.
- **Filtration:** Filter the solid under vacuum. Wash with ice-cold water (2x 20mL) to remove residual salts.

- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization: Synthesis Pathway



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Figure 1: Synthetic pathway converting 4-chloroaniline to the carbonate salt via acid-catalyzed addition.

Part 3: Pharmaceutical Applications (Robenidine Synthesis)

The primary utility of **4-Chlorophenylguanidine Carbonate** is as the "Left-Hand" and "Right-Hand" wing of the Robenidine molecule. Robenidine is a bis-Schiff base.

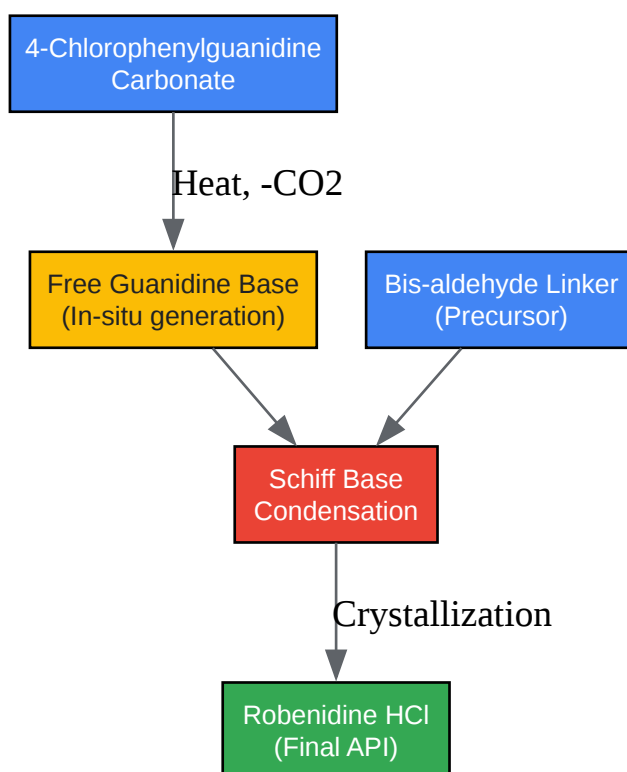
Mechanism of Action

The carbonate salt releases the free guanidine base in situ when heated in the presence of an aldehyde. In Robenidine synthesis, 1,3-bis(4-chlorobenzylideneamino)guanidine is formed via condensation.

Workflow: API Formation

- Liberation: The carbonate is suspended in alcohol (Methanol/Ethanol). Heating releases , generating the reactive free base.

- Condensation: The free amine groups on the guanidine react with the carbonyl carbons of the aldehyde/ketone linker.
- Crystallization: The final API precipitates due to high molecular weight and planarity.



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Figure 2: The role of the carbonate intermediate in the synthesis of Robenidine.

Part 4: Analytical Quality Control

Guanidines are highly polar and basic, causing peak tailing on standard silica C18 columns. A buffered mobile phase is mandatory.

HPLC Protocol (Purity)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
- Mobile Phase B: Acetonitrile (ACN).

- Gradient:
 - 0-5 min: 90% A / 10% B
 - 5-15 min: Ramp to 40% A / 60% B
 - 15-20 min: Hold
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- System Suitability: Tailing factor must be < 1.5.

Titration (Assay)

Since it is a carbonate salt, non-aqueous titration is preferred to determine the precise guanidine content.

- Solvent: Glacial Acetic Acid.
- Titrant: 0.1N Perchloric Acid ().
- Indicator: Crystal Violet.
- Endpoint: Blue to Blue-Green.

Part 5: Handling & Safety (HSE)

4-Chlorophenylguanidine Carbonate is an industrial chemical and must be handled with strict adherence to safety protocols.

- Toxicology: Irritant to eyes, respiratory system, and skin. Potential for methemoglobinemia (typical of aniline derivatives).
- Storage: Store in a cool, dry place away from strong oxidizers. The carbonate is stable but releases

if exposed to strong acids.

- PPE: Nitrile gloves, P2/N95 dust mask, and safety goggles are mandatory.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76957, 1-(4-Chlorophenyl)guanidine. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). Registration Dossier - Robenidine Hydrochloride (Related API). Retrieved from [\[Link\]](#)
- Google Patents. Process for the preparation of Robenidine. (Reference for the condensation mechanism).
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